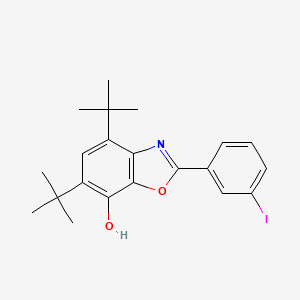
4,6-di-tert-butyl-2-(3-iodophenyl)-1,3-benzoxazol-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-di-tert-butyl-2-(3-iodophenyl)-1,3-benzoxazol-7-ol, also known as Thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. ThT has been used to study the mechanism of amyloid formation, as well as to develop methods for detecting and quantifying amyloid fibrils in biological samples.
作用機序
The mechanism of action of ThT is based on its ability to bind to the beta-sheet structure of amyloid fibrils. ThT has a rigid planar structure that allows it to insert between the beta-strands of amyloid fibrils, causing a change in its fluorescence properties. This change in fluorescence is due to the formation of a hydrogen bond between the carbonyl group of ThT and the amide group of the beta-strand.
Biochemical and Physiological Effects
ThT does not have any known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be used in vitro to study the properties of amyloid fibrils.
実験室実験の利点と制限
The advantages of using ThT in laboratory experiments include its ability to detect and quantify amyloid fibrils in biological samples, its stability, and its ease of use. ThT is also relatively inexpensive and can be synthesized in a laboratory setting.
The limitations of using ThT include its inability to distinguish between different types of amyloid fibrils, its potential for interfering with other fluorescent dyes, and its limited sensitivity for detecting small amounts of amyloid fibrils.
将来の方向性
There are several future directions for the use of ThT in scientific research. One area of research is the development of new methods for detecting and quantifying amyloid fibrils in biological samples. This includes the use of ThT in combination with other fluorescent dyes to increase sensitivity and specificity.
Another area of research is the development of new derivatives of ThT that have improved properties for detecting amyloid fibrils. This includes the development of ThT derivatives that can distinguish between different types of amyloid fibrils, as well as derivatives that have improved sensitivity and selectivity.
Finally, ThT can be used in combination with other techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to study the structure of amyloid fibrils at the molecular level. This can provide insights into the mechanism of amyloid formation and may lead to the development of new therapies for neurodegenerative diseases.
合成法
ThT can be synthesized by reacting 3-iodoaniline with 2,4-di-tert-butylphenol in the presence of phosphorus oxychloride and triethylamine. The resulting intermediate is then reacted with 2-hydroxybenzaldehyde to form ThT. The synthesis of ThT is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
ThT has been used extensively in scientific research to study the mechanism of amyloid formation and to develop methods for detecting and quantifying amyloid fibrils. ThT binds to the beta-sheet structure of amyloid fibrils, causing a fluorescence emission that can be detected by spectroscopy. This property has been used to develop methods for detecting amyloid fibrils in biological samples such as cerebrospinal fluid, blood plasma, and brain tissue.
特性
IUPAC Name |
4,6-ditert-butyl-2-(3-iodophenyl)-1,3-benzoxazol-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24INO2/c1-20(2,3)14-11-15(21(4,5)6)17(24)18-16(14)23-19(25-18)12-8-7-9-13(22)10-12/h7-11,24H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTITZVLOLUZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=CC(=CC=C3)I)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195666.png)

![N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5195677.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-oxopentanamide](/img/structure/B5195695.png)
![rel-(2R,3R)-3-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5195698.png)
![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-3-phenylacrylamide](/img/structure/B5195705.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methylaniline](/img/structure/B5195710.png)
![1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5195715.png)
![1-(4-biphenylyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5195719.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5195720.png)
![3-methyl-5-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195723.png)
![N-[2-(4-allyl-5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5195731.png)
![11-(5-ethyl-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5195755.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5195760.png)